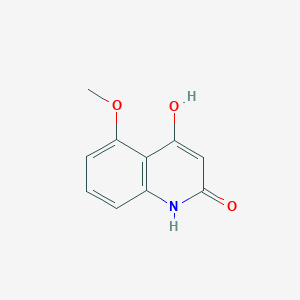

4-Hydroxy-5-methoxyquinolin-2(1H)-one

説明

特性

IUPAC Name |

4-hydroxy-5-methoxy-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-8-4-2-3-6-10(8)7(12)5-9(13)11-6/h2-5H,1H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXQXIBGMSDWCGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=CC(=O)N2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20716232 | |

| Record name | 4-Hydroxy-5-methoxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855765-21-8 | |

| Record name | 4-Hydroxy-5-methoxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Cyclization of Substituted Anilines with Malonic Acid Derivatives

One classical approach involves the condensation of substituted anilines with malonic acid or its derivatives in the presence of condensing agents like anhydrous zinc chloride and phosphorus oxychloride. This method leads to cyclization forming the quinolinone core with hydroxy and methoxy substituents.

- Reaction conditions: Heating with condensing agents under reflux.

- Yields: Moderate to good, depending on substituents and conditions.

- Drawbacks: Use of environmentally unfriendly reagents and harsh conditions.

This method is supported by extensive literature on 4-hydroxy-2(1H)-quinolone synthesis, which is closely related to the 4-hydroxy-5-methoxyquinolin-2(1H)-one synthesis.

Formylation of 2-Quinolones and Subsequent Condensation

During the formylation of 2-quinolones using a dimethylformamide (DMF) and triethylamine (Et3N) mixture, unexpected bis-quinolinone derivatives have been formed, indicating a complex reaction pathway involving 4-formyl-2-quinolone intermediates.

- Method: Heating a mixture of quinolone derivatives with DMF/Et3N.

- Reaction time: 8–10 hours at 70–80 °C.

- Yields: Variable; often low due to side reactions.

- Notes: This method suffers from hazardous conditions and low yields but provides insight into intermediate formation and reaction mechanisms.

One-Pot Cyclocondensation from Anthranilic Acid Derivatives

A more recent and efficient method involves one-pot cyclocondensation reactions starting from anthranilic acid derivatives. For example, anthranilic acid is methylated using dimethyl sulfate, followed by cyclization with acetic anhydride and acetic acid under heating.

- Reaction conditions: Heating at 120 °C for 6 hours.

- Purification: Precipitation and washing with benzene.

- Advantages: Mild conditions and relatively straightforward procedure.

- Yields: Good, with products often used without further purification.

Orthoformate and Malonate Route for Methoxyquinoline Derivatives

A patented preparation method for 4-hydroxy-7-methoxyquinoline, closely related structurally, involves:

- Reaction of triethyl orthoformate and isopropylidene malonate with 3-methoxyaniline in ethanol.

- Refluxing with continuous HPLC monitoring.

- Isolation of intermediate followed by reaction with chlorobenzene and catalyst for cyclization.

- Purification and drying to obtain the final product.

This method emphasizes recovery and reuse of filtrates and uses milder conditions, potentially adaptable for 4-hydroxy-5-methoxyquinolin-2(1H)-one synthesis.

Bromination of Tetrahydroquinoline Dione Precursors

The synthesis of hydroxyquinolinones can also proceed via bromination of tetrahydroquinoline dione precursors using N-bromosuccinimide (NBS) in cyclohexane, followed by extraction and purification steps.

- Reaction conditions: Reflux for 3 hours with slow addition of NBS.

- Yield: High (reported 92.7%).

- Purity: High, confirmed by HPLC (94.3%).

Comparative Data Table of Preparation Methods

Research Results and Analytical Data

- Spectroscopic Characterization: The products from these methods are typically characterized by NMR, IR, mass spectrometry, and sometimes X-ray crystallography to confirm structure and tautomerism.

- Tautomerism: 4-Hydroxyquinolin-2(1H)-ones exhibit tautomeric forms; the hydroxyquinolinone form is predominant in solution, which influences reactivity and stability.

- Purity and Yield: Methods involving bromination and one-pot cyclocondensation tend to offer higher yields and purity, with HPLC and melting point data supporting product quality.

- Environmental and Safety Considerations: Some classical methods use hazardous reagents (e.g., POCl3, ZnCl2) and harsh conditions, while newer methods aim to reduce environmental impact and improve safety.

化学反応の分析

Cycloaddition Reactions

The alkyne-functionalized derivatives undergo Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC):

-

Triazole Formation : Reaction with 4-azido-2-quinolinones (7a–d ) in DMF with CuI (10 mol%) yields 1,2,3-triazole-linked compounds (8a–l ) with >90% efficiency .

Example Product :

-

8f : 3,3’-((4-((1-(6-methyl-2-oxo-1,2-dihydroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)methylene)-bis(4-hydroxy-6-methoxyquinolin-2(1H)-one) .

Formylation and Dimerization

Formylation unexpectedly leads to dimeric structures:

-

Mechanism : 4-Hydroxy-5-methoxyquinolin-2(1H)-one reacts with DMF/Et₃N to form 4-formyl-2-quinolone, which couples with another quinolinone unit .

-

X-ray Analysis : Confirms anti-configuration stabilized by intramolecular H-bonding (O–H···O=C) .

Spectral Data for Dimer :

Spectral Characterization

Critical NMR signals for structural validation:

Biological Relevance

While focused on synthesis, derivatives show potential for drug development:

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

作用機序

The mechanism of action of 4-Hydroxy-5-methoxyquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. The compound’s anti-inflammatory effects could be related to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase.

類似化合物との比較

Key Observations:

- Substituent Positioning : Methoxy groups at positions 5 or 6 (e.g., compounds 1a and 1 ) alter electronic distribution compared to hydroxy groups. The dual substitution (4-OH and 5-OCH₃) in the target compound may enhance hydrogen-bonding capacity and lipophilicity.

- Synthesis Challenges: Introducing both hydroxy and methoxy groups likely requires protective strategies, as seen in the methylation of 5-hydroxy-2(1H)-quinolinone to 5-methoxy-2(1H)-quinolinone .

- Physical Properties : Bulky substituents (e.g., pyrazole at position 3 in compound 5 ) correlate with higher melting points (>300°C), suggesting increased molecular rigidity.

Spectral and Reactivity Comparisons

- IR Spectroscopy: Hydroxy groups exhibit broad peaks near 3440 cm⁻¹, while methoxy groups show C-O stretches around 1250–1050 cm⁻¹. Carbonyl (C=O) vibrations in quinolones appear near 1660 cm⁻¹ .

- Aromatic protons in quinolinones typically show signals between δ 6.8–8.2 .

- Reactivity : The nitroacetyl group in compound undergoes nucleophilic attacks, suggesting that substituents at position 3 can modulate electrophilic reactivity.

生物活性

4-Hydroxy-5-methoxyquinolin-2(1H)-one, a member of the quinolone family, has garnered attention due to its diverse biological activities. This compound exhibits significant potential in medicinal chemistry, particularly for its antibacterial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of 4-hydroxy-5-methoxyquinolin-2(1H)-one, supported by relevant data tables and research findings.

Structure

The chemical structure of 4-hydroxy-5-methoxyquinolin-2(1H)-one can be represented as follows:

This structure features a hydroxyl group (-OH) and a methoxy group (-OCH₃) at specific positions on the quinoline ring, which significantly influence its biological activity.

The properties of 4-hydroxy-5-methoxyquinolin-2(1H)-one include:

| Property | Value |

|---|---|

| Molecular Weight | 189.18 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | 165-167 °C |

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of 4-hydroxy-5-methoxyquinolin-2(1H)-one and its derivatives.

- Antifungal Activity :

- Antibacterial Activity :

Anticancer Activity

The anticancer potential of 4-hydroxy-5-methoxyquinolin-2(1H)-one has been explored in various cancer cell lines:

- Cell Line Studies : Research indicated that derivatives of this compound demonstrated cytotoxic effects on cancer cell lines such as HL60 (human leukemia), with IC50 values around 17.7 µM, showing greater efficacy than traditional chemotherapeutics like acronycine .

- Mechanism of Action : The anticancer activity is believed to be linked to the induction of apoptosis in cancer cells. Compounds derived from this scaffold have been shown to activate pro-apoptotic pathways, enhancing cell death in targeted cancer cells .

Structure-Activity Relationship (SAR)

The biological activities of 4-hydroxy-5-methoxyquinolin-2(1H)-one are influenced by its structural modifications.

| Modification | Effect on Activity |

|---|---|

| Hydroxyl Group Position | Affects binding affinity and potency |

| Methoxy Substitution | Enhances lipophilicity and cell permeability |

Research indicates that specific substitutions can enhance the lipophilicity and biological activity of the compound, facilitating better interaction with target sites within microbial or cancerous cells .

Study on Antifungal Activity

A detailed study evaluated the antifungal properties of various derivatives of 4-hydroxyquinolinones against eight fungal strains using broth microdilution methods. The results indicated that compounds with higher lipophilicity exhibited increased antifungal activity due to improved membrane penetration .

Study on Anticancer Efficacy

In another study focusing on anticancer properties, several derivatives were tested against multiple human tumor cell lines. The findings revealed that compounds containing additional functional groups exhibited enhanced cytotoxicity compared to their simpler counterparts, suggesting that structural complexity may be advantageous for therapeutic efficacy .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 4-Hydroxy-5-methoxyquinolin-2(1H)-one, and how are yields optimized?

- Answer : The compound is typically synthesized via condensation reactions. For example, one method involves heating carbaldehyde derivatives with amines (e.g., ethylenediamine) in ethanol under reflux, followed by crystallization from DMF (yield: 77%) . Key optimization steps include:

- Reagent stoichiometry : Maintaining a 1:1 molar ratio of reactants.

- Solvent selection : Absolute ethanol for reflux, DMF for crystallization.

- Reaction time : 15 minutes to 4 hours, depending on substituent reactivity .

- Table :

| Reactants | Solvent | Time | Yield | Reference |

|---|---|---|---|---|

| Carbaldehyde + amine | Ethanol | 15 min | 77% | |

| Aldehyde + guanidine | Ethanol | 4 hrs | 64% |

Q. Which spectroscopic techniques are most effective for characterizing 4-Hydroxy-5-methoxyquinolin-2(1H)-one derivatives?

- Answer : Multi-technique approaches are critical:

- IR spectroscopy : Identifies hydrogen-bonded C=O (1663–1625 cm⁻¹) and C=N (1620 cm⁻¹) .

- ¹H/¹³C NMR : Resolves methoxy (δ ~3.59 ppm) and aromatic protons (δ 6.99–8.18 ppm) .

- Mass spectrometry : Confirms molecular ions (e.g., m/z 297 [M⁺]) and fragmentation patterns .

Advanced Research Questions

Q. How can contradictions in spectral data between studies be resolved?

- Answer : Discrepancies in NMR or IR peaks often arise from:

- Solvent effects : DMSO-d₆ vs. CDCl₃ shifts proton signals .

- Tautomerism : The keto-enol equilibrium in the quinolinone ring alters C=O and OH absorption bands .

- Impurities : Recrystallization from DMF (vs. ethanol) reduces by-products, sharpening spectral peaks .

- Methodological recommendation : Always report solvent, temperature, and crystallization conditions to enable cross-study comparisons.

Q. What strategies are effective in designing derivatives with enhanced antimicrobial activity?

- Answer : Structure-activity relationship (SAR) studies highlight:

- Substituent effects : Fluoro or pyrimidine groups at position 3 improve activity (e.g., compound 6a in showed MIC = 16 µg/mL against P. aeruginosa).

- Hybridization : Coupling with diazepine or triazole moieties enhances membrane penetration .

- Table : Antimicrobial activity of select derivatives:

| Derivative | Substituent | MIC (µg/mL) | Target Pathogen | Reference |

|---|---|---|---|---|

| 6a | Fluoroamide | 16 | P. aeruginosa | |

| 23 | Diazepine | 32 | S. aureus |

- Experimental design : Use a twofold serial dilution assay and compare against standard antibiotics (e.g., streptomycin).

Q. How can computational tools aid in crystallographic refinement for structural analysis?

- Answer : The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement. Key steps include:

- Data scaling : Merge high-resolution datasets (≤1.0 Å) to resolve hydrogen bonding .

- Twinned data handling : SHELXE robustly phases macromolecular crystals with twin laws .

- Validation : Check R-factors (<5%) and electron density maps for missing moieties .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。